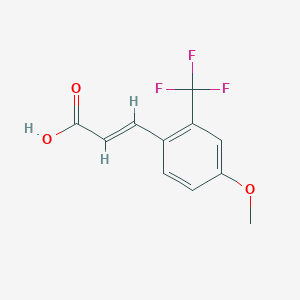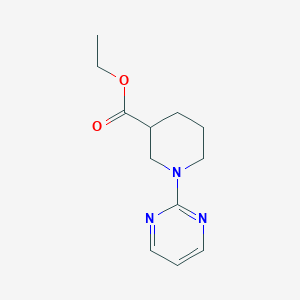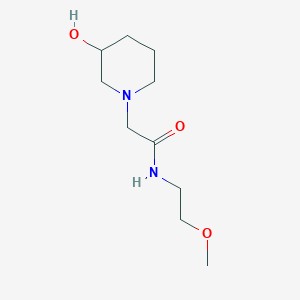![molecular formula C10H9BrO3 B1465409 8-Brom-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-carbaldehyd CAS No. 1340157-48-3](/img/structure/B1465409.png)
8-Brom-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-carbaldehyd
Übersicht
Beschreibung
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromine atom, a dioxepine ring, and an aldehyde functional group
Wissenschaftliche Forschungsanwendungen
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: May be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
Target of action
, antibacterial, antithrombotic, and anticonvulsant activities.
Mode of action
Similar compounds have shown to interact with various targets leading to their therapeutic effects .
Biochemical pathways
Similar compounds have been found to affect multiple pathways related to their therapeutic targets .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of action
Similar compounds have shown various effects at the molecular and cellular level, contributing to their therapeutic effects .
Action environment
Similar compounds have been studied under various environmental conditions .
Biochemische Analyse
Biochemical Properties
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde and cytochrome P450 involves the binding of the aldehyde group to the heme iron center of the enzyme, leading to inhibition of its catalytic activity .
Additionally, 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde has been found to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions are mediated through the bromine atom and the dioxepine ring, which facilitate binding to the active sites of these proteins, thereby modulating their activity .
Cellular Effects
The effects of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde on various types of cells and cellular processes are diverse and multifaceted. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde can inhibit the activity of kinases involved in the mitogen-activated protein kinase (MAPK) pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Furthermore, 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde has been observed to modulate gene expression by acting as a transcriptional regulator. This compound can bind to transcription factors and alter their ability to bind to DNA, thereby influencing the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde involves several key processes, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound exerts its effects by binding to the active sites of enzymes and proteins, leading to inhibition or activation of their catalytic activity .
For example, the aldehyde group of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde can form covalent bonds with nucleophilic residues in the active sites of enzymes, such as cysteine or serine residues, resulting in irreversible inhibition of enzyme activity. Additionally, the bromine atom and the dioxepine ring can facilitate non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with proteins involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde have been observed to change over time, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of light and oxygen .
Long-term exposure to 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. These effects are likely due to the persistent inhibition of key enzymes and proteins involved in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde in animal models vary with different dosages. At low doses, this compound has been found to exert minimal toxic effects, while still effectively inhibiting tumor growth in cancer models . At higher doses, 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde can induce toxic effects, such as hepatotoxicity and nephrotoxicity, likely due to the accumulation of the compound in these organs .
Threshold effects have also been observed, where a certain dosage is required to achieve significant biological effects. For instance, a threshold dose of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde is necessary to induce apoptosis in cancer cells, while lower doses may not produce the same effect .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde typically involves the bromination of a precursor compound followed by cyclization and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid.
Reduction: 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but with an oxazine ring instead of a dioxepine ring.
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde: Lacks the bromine atom.
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine: Lacks the aldehyde group.
Uniqueness
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the dioxepine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry .
Eigenschaften
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-5-10-9(4-7(8)6-12)13-2-1-3-14-10/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULXLHHWBCCBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)C=O)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one](/img/structure/B1465326.png)
![Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B1465330.png)
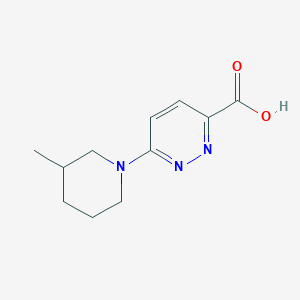
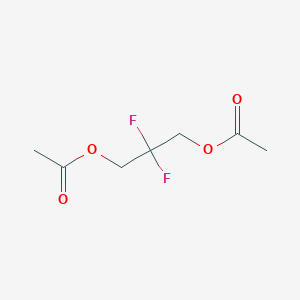
![1-{[(Propan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465334.png)
![[4-(Difluoromethyl)phenyl]methanamine](/img/structure/B1465335.png)
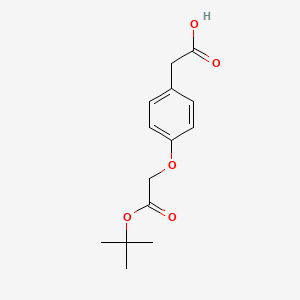
![4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester](/img/structure/B1465337.png)
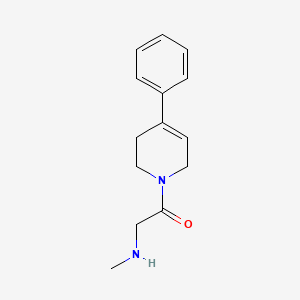
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-ol](/img/structure/B1465343.png)
